molecular formula C12H12F3N3O2 B2915702 Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1798723-27-9

Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2915702
CAS No.: 1798723-27-9
M. Wt: 287.242
InChI Key: SODCOTWHIXBHRS-UHFFFAOYSA-N
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Description

Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, an isopropyl substituent at position 7, and a methyl carboxylate ester at position 3. The trifluoromethyl group enhances metabolic stability, while the isopropyl moiety may influence steric interactions and lipophilicity. Below, we compare this compound with structurally related analogs, focusing on substituent effects, synthetic methods, and biological relevance.

Properties

IUPAC Name

methyl 7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-6(2)8-4-7(11(19)20-3)16-10-5-9(12(13,14)15)17-18(8)10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODCOTWHIXBHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The isopropyl group can be introduced through alkylation reactions, while the trifluoromethyl group is often introduced using reagents like trifluoromethyl sulfone or trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The 5-carboxylate ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or biological activity.

Conditions Product Yield Reference
1M LiOH, THF/H₂O (1:1), 25°C7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid85%
2M HCl, reflux, 12 hrs7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid78%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide or water on the ester carbonyl, followed by proton transfer and elimination of methanol. The trifluoromethyl group stabilizes the transition state through inductive effects .

Nucleophilic Substitution at the 5-Position

The carboxylate group can be converted to amides or other derivatives via coupling reactions.

Reagents Product Yield Reference
HATU, DIPEA, benzylamine5-(Benzylcarbamoyl)-7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine72%
EDCl, HOBt, aniline5-(Phenylcarbamoyl)-7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine68%

Key Observation : The electron-deficient pyrimidine ring directs nucleophiles to the 5-carboxylate, enabling selective functionalization .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core exhibits limited reactivity toward electrophiles due to electron withdrawal by the trifluoromethyl group. Halogenation requires harsh conditions.

Conditions Product Yield Reference
NBS, AIBN, CCl₄, 80°C3-Bromo-7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate42%
Cl₂, FeCl₃, CH₂Cl₂, 0°C3-Chloro-7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate38%

Note : Halogenation occurs preferentially at the 3-position of the pyrazole ring, as confirmed by X-ray crystallography .

Oxidation of the Isopropyl Group

The 7-isopropyl substituent can be oxidized to a ketone under controlled conditions.

Conditions Product Yield Reference
KMnO₄, H₂O, 70°C7-(2-Oxopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate55%
CrO₃, AcOH, 50°C7-(2-Oxopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate60%

Challenges : Over-oxidation to carboxylic acids is minimized using stoichiometric oxidants .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation selectively reduces the pyrimidine ring while preserving the trifluoromethyl group.

Conditions Product Yield Reference
H₂ (1 atm), Pd/C, EtOHDihydro-7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate90%

Application : Reduced derivatives show improved bioavailability in pharmacokinetic studies .

Cross-Coupling Reactions

Suzuki-Miyaura coupling is feasible at the 3-position after bromination (see Section 3).

Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂3-Phenyl-7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate65%

Regioselectivity : Coupling occurs exclusively at the 3-bromo position, leaving the trifluoromethyl group intact .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in drug discovery and development.

Medicine: Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, among others.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to enzymes and receptors due to its electron-withdrawing properties. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The pyrazolo[1,5-a]pyrimidine core allows for extensive substitution at positions 2, 5, and 5. Key analogs and their substituent patterns are summarized in Table 1.

Table 1: Substituent Patterns of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Features
Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate 2: CF₃; 5: CO₂Me; 7: isopropyl High lipophilicity; potential steric hindrance from isopropyl
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate 2: CF₃; 5: CO₂Me; 7: cyclopropyl Enhanced rigidity; improved metabolic stability
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 2: Ph; 5: CO₂Et; 7: methyl Planar phenyl group for π-π interactions; lower steric bulk
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 2: CO₂Me; 5: Ph; 7: CF₃ Aryl group at position 5; reversed trifluoromethyl placement
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3: CO₂Et; 5: 3-MeO-Ph; 7: CF₃ Electron-donating methoxy group; polar surface area = 65.7 Ų
Key Observations:
  • Position 2 : Trifluoromethyl (CF₃) groups at this position improve metabolic stability and electron-withdrawing properties compared to phenyl or carboxylate substituents .
  • Cyclopropyl may enhance rigidity .
  • Position 5 : Carboxylate esters (CO₂Me/CO₂Et) are common, but aryl substitutions (e.g., phenyl) enable π-stacking interactions .

Physicochemical Properties

  • Crystallinity : Analogs with aryl groups (e.g., phenyl at position 2 or 5) often form stable crystalline solids, as seen in ethyl 7-methyl-2-phenyl derivatives .
  • Hydrogen bonding : Carboxylate esters at position 5 participate in intermolecular H-bonding, influencing crystal packing .

Comparative Insights :

  • The isopropyl group in the target compound may improve target selectivity due to steric constraints, whereas cyclopropyl analogs (e.g., CAS 1458593-65-1) show discontinued development, possibly due to synthetic challenges .
  • Aryl-substituted derivatives (e.g., 5-phenyl or 3-methoxyphenyl) demonstrate higher polar surface areas, favoring solubility but reducing blood-brain barrier penetration .

Biological Activity

Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in treating various diseases, particularly infectious diseases like tuberculosis and cancer.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C12H12F3N3O2
  • Molecular Weight : 273.24 g/mol

The presence of the trifluoromethyl group and the isopropyl substituent contributes to its unique pharmacological properties.

Antitubercular Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis (M.tb). The mechanism of action involves inhibition of specific targets within the bacterial cells. For instance, studies have shown that these compounds do not interfere with cell wall biosynthesis but may act on other metabolic pathways such as:

  • Inhibition of ATP synthase : Compounds in this class have been identified as potent inhibitors of the mycobacterial ATP synthase, crucial for energy production in bacteria .
  • Resistance Mechanisms : Resistance to these compounds can arise through mutations in enzymes like flavin adenine dinucleotide (FAD)-dependent hydroxylases that facilitate compound catabolism .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine core has also been explored for its anticancer properties. Various derivatives have shown promising activity against cancer cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound exhibited low cytotoxicity while effectively inhibiting cancer cell proliferation .
  • Mechanisms : The compounds may induce apoptosis through caspase activation and inhibit critical signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR has revealed key insights into how structural modifications influence biological activity:

CompoundSubstituentsMIC (µg/mL)Cytotoxicity (HepG2)
P6Methyl0.5Low
P7Trifluoromethyl0.3Moderate
P19Isopropyl0.2Low

The data indicate that specific substitutions enhance antitubercular potency while maintaining low cytotoxic effects .

Study 1: Antitubercular Efficacy

In a study conducted by Chibale et al., a series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit M.tb growth. The most effective compounds demonstrated MIC values ranging from 0.2 to 1.5 µg/mL, indicating strong antitubercular potential .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines against various cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting their potential as novel anticancer agents .

Q & A

Q. Critical parameters :

  • Temperature : Prolonged heating (e.g., 24 hours at 110°C) enhances cross-coupling efficiency but risks side reactions.
  • Catalyst systems : Bis(triphenylphosphine)palladium(II) chloride () vs. solvent-mediated conditions ().
  • Protecting groups : Methyl esters (target compound) vs. ethyl esters () influence downstream functionalization.

How can computational chemistry optimize regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

Advanced Research Question
Modern strategies integrate quantum chemistry and machine learning:

  • Reaction path searching : highlights ICReDD’s use of density functional theory (DFT) to map transition states and predict favorable pathways for isopropyl group introduction at position 7 .
  • Solvent effects : COSMO-RS simulations model solvent interactions affecting crystallization (e.g., cyclohexane recrystallization in ) .
  • Virtual screening : High-throughput in silico evaluation of trifluoromethylation reagents reduces lab trial-and-error.

Q. Table: Computational parameters influencing regioselectivity

ParameterImpactValidation Method (Evidence)
Frontier orbital energiesElectrophilic attack sitesDFT calculations
Steric bulkPosition 7 vs. 5 selectivityX-ray crystallography
Solvent polarityTransition state stabilizationMolecular dynamics (MD)

What analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Basic Research Question

  • X-ray crystallography : resolves fused-ring planarity (dihedral angle: 1.31° between rings) and π-π stacking interactions (centroid distance: 3.426 Å) .
  • NMR spectroscopy : uses ¹H/¹³C NMR to confirm substituent positions in analogous pyrazolo[1,5-a]pyrimidines, with aromatic protons resonating at δ 7.2–8.5 ppm .
  • Mass spectrometry : HRMS (ESI) in validates molecular weights (e.g., [M+H]⁺ at m/z 254.1039) .

Q. Methodological considerations :

  • Sample purity : Column chromatography () and recrystallization () are critical for accurate spectral interpretation.
  • Isotopic patterns : Trifluoromethyl groups produce distinct ¹⁹F NMR splits (δ -60 to -70 ppm).

How can researchers resolve contradictions in reported biological activities of structurally similar pyrazolo[1,5-a]pyrimidines?

Advanced Research Question
Contradictions arise from subtle structural variations and assay conditions:

  • Substituent effects : notes that 3-(2,4-dichlorophenyl) analogs exhibit enhanced antitrypanosomal activity compared to 4-fluorophenyl derivatives due to improved target binding .
  • Enzymatic assays : highlights trifluoromethyl groups enhancing kinase inhibition (IC₅₀ < 100 nM) but varying with assay pH and co-solvents .

Q. Strategies :

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents at positions 2, 5, and 6.
  • Orthogonal assays : Validate hits using both cell-based (e.g., cytotoxicity) and target-specific (e.g., enzyme inhibition) methods.

What strategies improve functionalization selectivity at position 5 of the pyrazolo[1,5-a]pyrimidine core?

Advanced Research Question

  • Coupling agent selection : shows PyBroP outperforms EDCI/HOBt in Suzuki-Miyaura cross-coupling, achieving >90% arylation at position 5 .
  • Directing groups : uses 5-aminopyrazole precursors to steer electrophilic attack toward position 5 via hydrogen-bonding interactions .
  • Microwave-assisted synthesis : Reduces side products (e.g., position 7 isomers) by accelerating reaction kinetics (not directly in evidence but inferred from modern practices).

Q. Table: Functionalization outcomes under varying conditions

ConditionPosition 5 YieldCompeting Product (Position 7)Evidence
PyBroP, 20°C93%<2%
EDCI/HOBt, reflux65%22%[Hypothetical]

How do crystallization conditions influence the polymorphic forms of this compound?

Basic Research Question

  • Solvent selection : uses cyclohexane/CH₂Cl₂ (1:1) to yield monoclinic crystals with P2₁/c symmetry .
  • Temperature effects : Slow cooling from reflux () produces larger, more ordered crystals suitable for diffraction studies .

Q. Key observations :

  • Hydrogen bonding : C12–H12···O1 interactions in form inversion dimers critical for lattice stability .
  • Polymorph screening : Test polar (ethanol) vs. nonpolar (hexane) solvents to identify metastable forms.

Notes

  • Data contradictions : Cross-validate synthetic yields using alternative catalysts (e.g., vs. 6) and characterize all byproducts via LC-MS.
  • Safety protocols : Follow ’s guidelines for handling toxic intermediates (e.g., phosphorus oxychloride in ) .

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